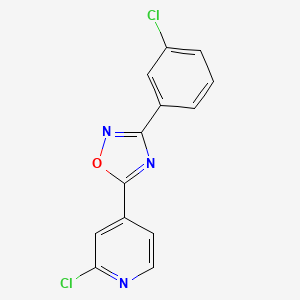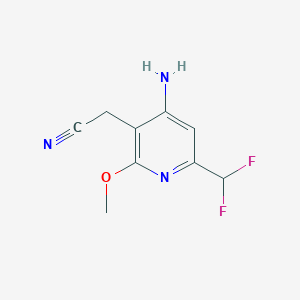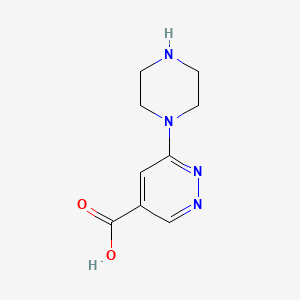
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones and pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group and an isopropyl group, as well as a pyrrolidinone ring with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy and Isopropyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the isopropyl group can be added through alkylation reactions using isopropyl halides.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate amine and carbonyl compounds.
Final Coupling: The pyrimidine and pyrrolidinone rings are coupled together through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxy and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and isopropyl groups play a crucial role in binding interactions, while the pyrrolidinone ring may contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
4-(6-Hydroxy-2-methylpyrimidin-4-yl)-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both hydroxy and isopropyl groups on the pyrimidine ring, along with the methyl-substituted pyrrolidinone ring, makes it a versatile compound for various applications.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-(1-methyl-5-oxopyrrolidin-3-yl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)12-13-9(5-10(16)14-12)8-4-11(17)15(3)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,14,16) |
InChIキー |
FQBGDXAMRXIBLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)








![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)
![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)


